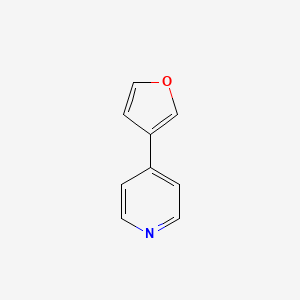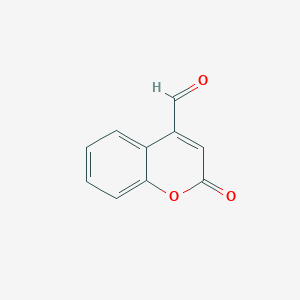
5,5-dimethyl-4-methylidenehexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-methylidenehexanal (DMH) is a naturally occurring aldehyde found in many food sources, such as apples and apricots. It is also used in a variety of laboratory experiments as a reagent, in the synthesis of other compounds, and as a marker for certain biochemical processes.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-4-methylidenehexanal is used in a variety of scientific research applications. It is used as a marker for the identification of certain biochemical pathways, such as the pentose phosphate pathway. 5,5-dimethyl-4-methylidenehexanal is also used in the synthesis of other compounds, such as 5-methyl-2-hexanal, which is used in the synthesis of certain drugs. Furthermore, 5,5-dimethyl-4-methylidenehexanal is used as a reagent in a variety of laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 5,5-dimethyl-4-methylidenehexanal is not yet fully understood. However, it is believed that 5,5-dimethyl-4-methylidenehexanal acts as a competitive inhibitor of certain enzymes in the pentose phosphate pathway. This inhibition can lead to the accumulation of certain metabolites, such as ribulose-5-phosphate, which can then be used for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-dimethyl-4-methylidenehexanal are not yet fully understood. However, it has been reported that 5,5-dimethyl-4-methylidenehexanal can act as an antioxidant, and can also act as an anti-inflammatory agent. Furthermore, 5,5-dimethyl-4-methylidenehexanal has been shown to have a protective effect against certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5,5-dimethyl-4-methylidenehexanal in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Furthermore, 5,5-dimethyl-4-methylidenehexanal can be used as a marker for certain biochemical pathways, and can be used in the synthesis of other compounds. However, there are some limitations to the use of 5,5-dimethyl-4-methylidenehexanal in laboratory experiments, such as its instability in certain conditions, and its potential toxicity.
Zukünftige Richtungen
There are a number of possible future directions for research on 5,5-dimethyl-4-methylidenehexanal. These include further exploration of its mechanism of action, its potential therapeutic applications, and its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted on the synthesis of 5,5-dimethyl-4-methylidenehexanal from other compounds, and on the potential toxicity of 5,5-dimethyl-4-methylidenehexanal in certain conditions. Finally, further research could be conducted on the potential applications of 5,5-dimethyl-4-methylidenehexanal in the synthesis of other compounds.
Synthesemethoden
5,5-dimethyl-4-methylidenehexanal is synthesized from the oxidation of 2-methyl-2-pentanol using a variety of methods. The most common method is the oxidation of 2-methyl-2-pentanol with chromic acid, which yields 5,5-dimethyl-4-methylidenehexanal as the major product. Other methods for the synthesis of 5,5-dimethyl-4-methylidenehexanal include the oxidation of 2-methyl-2-pentanol with potassium permanganate or potassium dichromate, and the oxidation of 2-methyl-2-pentanol with nitric acid.
Eigenschaften
IUPAC Name |
5,5-dimethyl-4-methylidenehexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(6-5-7-10)9(2,3)4/h7H,1,5-6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXSGLCFTYZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=C)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-methylidenehexanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)



![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)





![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)

![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)